molecular formula C23H19N3O5S B2523943 Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-48-3

Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2523943
CAS No.: 851947-48-3
M. Wt: 449.48
InChI Key: SLGBRKHPGBCCPP-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a precursor for novel thieno[2,3-c]pyridazines with potential antibacterial activities. The compound is synthesized through reactions involving 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate, leading to the creation of novel compounds with evaluated antibacterial properties (A. S. Al-Kamali et al., 2014).

Herbicidal Activities

This compound also acts as a starting point for synthesizing 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, exhibiting significant herbicidal activities. The synthesis process begins from ethyl 2-(3-trifluoromethylphenyl)acetate, leading to compounds that demonstrate considerable efficacy against dicotyledonous plants, showing potential as commercial bleaching herbicides (Han Xu et al., 2008).

Anti-inflammatory Agents

Moreover, derivatives of this compound have been investigated for their potential as anti-inflammatory agents. Through a series of syntheses involving ethyl-4-acetamidophenoxy acetate, a range of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives were developed and evaluated for in vivo anti-inflammatory activity, revealing promising results compared to standard drugs like Diclofenac sodium (K. Ilango et al., 2009).

Properties

IUPAC Name

ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-2-30-23(29)20-17-14-32-21(24-18(27)13-31-16-11-7-4-8-12-16)19(17)22(28)26(25-20)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBRKHPGBCCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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